molecular formula C21H21ClN4O3 B5763192 5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5763192
M. Wt: 412.9 g/mol
InChI Key: UWOFUASRTFXKGM-UHFFFAOYSA-N
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Description

5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-chlorobenzohydrazide under specific conditions to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-([4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl)-1H-benzimidazole
  • 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • 1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-1H-indole-2,3-dione

Uniqueness

What sets 5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole apart from similar compounds is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-17-4-2-16(3-5-17)21-23-20(29-24-21)13-26-9-7-25(8-10-26)12-15-1-6-18-19(11-15)28-14-27-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFUASRTFXKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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